molecular formula C30H33NO4 B1683868 CHF-4227 CAS No. 444643-64-5

CHF-4227

Cat. No.: B1683868
CAS No.: 444643-64-5
M. Wt: 471.6 g/mol
InChI Key: ZUDXUNPSRMREOJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CHF4227 involves several steps starting from the natural isoflavone formononetin . Here is a detailed synthetic route:

    Esterification: Formononetin is esterified with pivaloyl chloride to form pivalate.

    Hydrogenation: The pivalate is then subjected to catalytic hydrogenation in the presence of palladium on barium sulfate to yield a chromane derivative.

    Grignard Reaction: The Grignard reagent, prepared from 4-(benzyloxy)benzyl chloride, is condensed with the chromane derivative to form a tertiary alcohol.

    Hydrogenolysis: The O-benzyl protecting group is removed by catalytic hydrogenolysis to yield phenol.

    Alkylation: The phenol is alkylated with N-(2-chloroethyl)piperidine and potassium carbonate, with simultaneous pivalate ester hydrolysis, to form the piperidylethyl ether.

    Dehydration: The tertiary alcohol is finally dehydrated using hydrochloric acid in acetonitrile to produce CHF4227.

Chemical Reactions Analysis

CHF4227 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify its functional groups.

    Substitution: CHF4227 can undergo substitution reactions, particularly involving its aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CHF4227 has a wide range of scientific research applications:

Properties

Key on ui mechanism of action

CHF 4227 binds with high affinity to the human estrogen receptor-alpha and beta. It compares favorably in efficacy and potency with raloxifene in preventing bone loss and in antagonizing EE2 stimulation of the uterus. This attribute along with the minimal uterine stimulation suggests a therapeutic advantage to CHF 4227 over EE2 or raloxifene for the treatment of postmenopausal women.

CAS No.

444643-64-5

Molecular Formula

C30H33NO4

Molecular Weight

471.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]-2H-chromen-7-ol

InChI

InChI=1S/C30H33NO4/c1-33-25-12-7-23(8-13-25)29-21-35-30-20-24(32)9-14-27(30)28(29)19-22-5-10-26(11-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,20,32H,2-4,15-19,21H2,1H3

InChI Key

ZUDXUNPSRMREOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5

Appearance

Solid powder

Key on ui other cas no.

444643-64-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(4-methoxy)phenyl-4-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)-2H-1-benzopyran-7-ol
CHF 4227
CHF-4227
CHF4227

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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